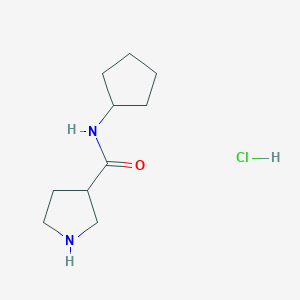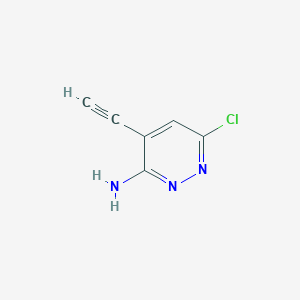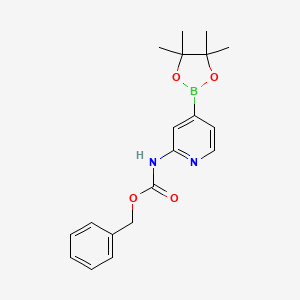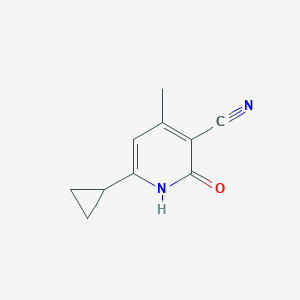
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride
Vue d'ensemble
Description
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride (CPP) is a chemical compound with the molecular formula C10H19ClN2O . It belongs to the category of small-molecule non-narcotic antagonists.
Molecular Structure Analysis
The molecular structure of CPP is characterized by a pyrrolidine ring attached to a cyclopentyl group and a carboxamide group . The molecular weight is 218.72 g/mol.Applications De Recherche Scientifique
Synthesis and Properties
- Chemical Synthesis : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been synthesized and studied for various properties. For example, Bielawski et al. (1993) developed procedures for constructing aminoalkyl chains on 4-acetylpyrrole-2-carboxylic acid nuclei, using pyrrole derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, for potential cytostatic applications (Bielawski et al., 1993).
Pharmaceutical Applications
- Potential Antipsychotic Agents : Heterocyclic analogues of N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, such as benzisothiazol-3-yl and piperazinyl derivatives, have been evaluated as potential antipsychotic agents. These compounds showed promising results in binding to dopamine and serotonin receptors, indicating their potential in psychiatric drug development (Norman et al., 1996).
Neurological Research
- Cognitive Deficits in Schizophrenia : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride derivatives have been explored for treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a potent alpha7 neuronal nicotinic acetylcholine receptor agonist, showed efficacy in models assessing cognitive performance, indicating potential therapeutic applications in neurological disorders (Wishka et al., 2006).
Chemical Extraction and Recovery
- Metal Extraction : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in the extraction of metals like zinc and cadmium from chloride solutions. N,N-dialkylpyridine-3-carboxamide, a related compound, showed effectiveness in zinc recovery from various acid chloride solutions, indicating its potential in hydrometallurgy (Borowiak-Resterna et al., 2010).
Antimicrobial Applications
- Antimicrobial Activity : Carboxamide derivatives, including N-cyclopentylpyrrolidine-3-carboxamide hydrochloride, have been synthesized and evaluated for antimicrobial activity. Compounds like N-arylcarboxamides demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Zhuravel et al., 2005).
Crystal Engineering and Co-crystals
- Crystal Engineering : N-cyclopentylpyrrolidine-3-carboxamide hydrochloride and its derivatives have been used in crystal engineering, particularly in forming co-crystals with pharmaceutical compounds. The creation of these co-crystals can improve drug solubility and stability, enhancing their pharmaceutical properties (Reddy et al., 2006).
Propriétés
IUPAC Name |
N-cyclopentylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-5-6-11-7-8)12-9-3-1-2-4-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJMXAWUXHIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylpyrrolidine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)

![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)







